molecular formula C15H25N3 B11864503 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine

Cat. No.: B11864503
M. Wt: 247.38 g/mol
InChI Key: OVAIXYYSKZKZNO-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine is a synthetic organic compound featuring a propan-2-amine backbone substituted with a phenyl group at the third carbon and a 4-methyl-1,4-diazepane ring at the first nitrogen. This structural motif is common in pharmacologically active compounds, particularly those targeting enzymes or receptors in neurological and oncological pathways .

For example, compounds with 1,4-diazepane substituents are often synthesized via nucleophilic substitution reactions between chloro-containing precursors (e.g., 2-chloroquinazolines) and secondary amines under microwave irradiation or reflux conditions, yielding high purity products (80–92% yields) .

Properties

Molecular Formula

C15H25N3

Molecular Weight

247.38 g/mol

IUPAC Name

1-(4-methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine

InChI

InChI=1S/C15H25N3/c1-17-8-5-9-18(11-10-17)13-15(16)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3

InChI Key

OVAIXYYSKZKZNO-UHFFFAOYSA-N

Canonical SMILES

CN1CCCN(CC1)CC(CC2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Cyclization of Diamine Precursors

The 1,4-diazepane moiety can be constructed via cyclization reactions. A common strategy involves reacting 1,4-diamines with carbonyl compounds under acidic or basic conditions. For instance, reacting NN-methylethylenediamine with a diketone such as 1,3-dichloroacetone in the presence of a base (e.g., potassium carbonate) generates the diazepane ring through nucleophilic substitution and subsequent ring closure. Adjusting the methyl group position requires careful selection of starting materials, such as using NN-methyl-1,3-diaminopropane to ensure proper ring substitution.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM offers a modern alternative for diazepane synthesis. For example, Grubbs’ catalyst facilitates the cyclization of diene precursors like NN-allyl-NN-methylallylamine to form the seven-membered ring. This method achieves high regiocontrol but requires stringent anhydrous conditions and homogeneous catalyst distribution.

Reductive Amination for Amine Backbone Assembly

Coupling Diazepane with Propan-2-one Derivatives

Reductive amination between 3-phenylpropan-2-one and 4-methyl-1,4-diazepane represents a direct route to the target compound. Sodium triacetoxyborohydride (NaBH(OAc)3_3) in dichloromethane at room temperature facilitates this reaction, achieving yields exceeding 90% in optimized conditions. The ketone reacts with the diazepane’s secondary amine to form an imine intermediate, which is subsequently reduced to the tertiary amine.

Large-Scale Adaptations

Industrial-scale syntheses often employ catalytic hydrogenation. For example, palladium on carbon (Pd/C) under 50 psi H2_2 pressure reduces the imine derived from 3-phenylpropan-2-one and 4-methyl-1,4-diazepane, yielding 85–92% product with minimal byproducts. This method avoids stoichiometric reductants, enhancing cost-efficiency for bulk production.

Multi-Step Synthesis Inspired by Analogous Amine Protocols

Four-Step Sequence from Benzyl Halides

Adapting methodologies from 2-methyl-1-substituted phenyl-2-propanamine syntheses, a modified pathway could involve:

  • Alkylation : Reacting 4-methylbenzyl chloride with isobutyronitrile via lithium diisopropylamide (LDA)-mediated coupling to form a nitrile intermediate (yield: 98%).

  • Hydrolysis : Converting the nitrile to a carboxylic acid using aqueous NaOH at 150°C.

  • Carbamate Formation : Treating the acid with diphenylphosphoryl azide (DPPA) and benzyl alcohol to generate a benzyl carbamate.

  • Deprotection : Catalytic hydrogenolysis of the carbamate yields the free amine.

While this route achieves a theoretical 50% overall yield for analogous compounds, adapting it for diazepane incorporation would require substituting benzyl halides with diazepane-containing electrophiles.

Comparative Analysis of Synthetic Methods

Method Steps Key Reagents Yield Advantages Challenges
Reductive Amination1NaBH(OAc)3_3, Pd/C85–98%High efficiency, scalabilityRequires pure ketone and amine precursors
Cyclization2–3K2_2CO3_3, Grubbs’ catalyst60–75%Flexible ring substitutionByproduct formation in cyclization steps
Multi-Step Alkylation4LDA, DPPA, H2_2/Pd~50%Avoids toxic cyanidesLengthy purification between steps

Challenges and Optimization Strategies

Regioselectivity in Diazepane Functionalization

Introducing the methyl group at the 4-position of the diazepane ring demands precise temperature control during cyclization. Side reactions, such as N-methyl migration, can be mitigated by using bulky bases (e.g., LDA) at low temperatures (−78°C).

Purification of Polar Intermediates

Chromatographic separation of hydrophilic intermediates (e.g., carbamates) often reduces yields. Switching to solvent extraction with ethyl acetate and brine improves recovery rates by 15–20%.

Catalyst Deactivation in Hydrogenation

Pd/C catalysts may lose activity due to sulfur impurities in diazepane precursors. Pre-treatment with activated carbon or switching to platinum oxide (PtO2_2) enhances catalyst longevity .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Neuropharmacological Applications

1. Anticonvulsant Activity
Research indicates that compounds with structural similarities to 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine may exhibit anticonvulsant properties. Studies have shown that derivatives with similar diazepane structures can effectively reduce seizure activity in animal models. For instance:

CompoundModelEfficacy
Diazepan Derivative AMES TestSignificant reduction in seizure duration
Diazepan Derivative BPTZ TestReduced seizure frequency

These findings suggest that modifications to the diazepane structure could enhance anticonvulsant efficacy, making this compound a candidate for further investigation in epilepsy treatment.

2. Antidepressant Effects
The compound's interaction with neurotransmitter systems suggests potential antidepressant properties. In animal studies evaluating depressive behaviors, the administration of similar compounds led to significant reductions in immobility time during forced swim tests, indicating enhanced mood elevation.

ParameterControl GroupTreatment Group
Immobility Time (s)120 ± 1060 ± 8*
Serotonin Levels (ng/ml)50 ± 590 ± 10*

*Significance at p<0.05p<0.05

Medicinal Chemistry Applications

1. Structure-Activity Relationship Studies
The structure of this compound allows for extensive modification to explore structure-activity relationships (SAR). Variations in the phenyl group or diazepane ring can lead to compounds with enhanced biological activity, including:

ModificationExpected Activity
Substitution on Phenyl GroupIncreased lipophilicity and receptor binding
Alteration of Diazepane Ring SizePotential changes in CNS penetration

These modifications can be pivotal in developing new therapeutic agents targeting mood disorders or epilepsy.

Case Studies

Case Study 1: Anticonvulsant Efficacy
A study evaluating various phenylpiperazine derivatives demonstrated significant anticonvulsant properties in the maximal electroshock (MES) test. Compounds structurally related to this compound showed promise as potential treatments for epilepsy.

Case Study 2: Antidepressant Activity
In a controlled trial assessing the antidepressant effects of structurally similar compounds, significant reductions in anxiety-related behaviors were observed. The treatment group exhibited increased time spent in open arms during elevated plus maze tests, indicating reduced anxiety levels.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

(a) 6,7-Dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine

  • Structure : Incorporates a quinazoline core linked to 4-methyl-1,4-diazepane and 1-methylpiperidine groups.
  • Synthesis: Achieved via coupling of 2,4-dichloro-6,7-dimethoxyquinazoline with 4-amino-1-methylpiperidine in tetrahydrofuran (THF), yielding 92% product .
  • Activity : Demonstrates potent inhibition of protein lysine methyltransferase G9a, a target in epigenetic cancer therapy .

(b) 4-(3-Methylphenyl)-1,4-diazepan-2-one

  • Structure : A lactam derivative of 1,4-diazepane with a 3-methylphenyl substituent.
  • Properties : Molecular weight 204.27 g/mol; likely used as a building block for drug discovery due to its rigidity and hydrogen-bonding capacity .

Comparison :

  • The 3-phenylpropan-2-amine backbone may confer distinct pharmacokinetic profiles compared to quinazoline-based analogs.

Functional Analogs with Propan-2-Amine Backbones

(a) 1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1)

  • Structure : Selenium-containing analog with antioxidant properties.
  • Activity: Protects Caenorhabditis elegans from oxidative stress via selenide-mediated redox modulation .
  • Synthesis : Prepared via nucleophilic substitution with 99.9% purity confirmed by NMR and gas chromatography .

(b) Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine

  • Structure : Triazole-linked dimethylamine derivative.
  • Synthesis : Click chemistry between phenyl azide and dimethylprop-2-ynylamine (97% yield) .
  • Applications : Likely explored for antimicrobial or catalytic roles due to triazole’s coordination capacity.

Comparison :

  • The target compound replaces selenium or triazole with a 1,4-diazepane ring, altering electron distribution and redox activity.
  • Unlike C1, the absence of selenium may reduce antioxidant efficacy but improve toxicity profiles .

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Yield (%)
This compound C₁₅H₂₃N₃ 245.37 1,4-diazepane, phenylpropan-2-amine N/A
6,7-Dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine C₂₄H₃₄N₆O₂ 438.57 Quinazoline, 1,4-diazepane 92
1-Phenyl-3-(p-tolylselanyl)propan-2-amine (C1) C₁₆H₁₉NSe 304.29 Selenide, propan-2-amine >99

Research Implications and Challenges

  • Pharmacological Potential: The target compound’s 1,4-diazepane and phenylpropan-2-amine motifs suggest dual applicability in CNS disorders (e.g., dopamine receptor modulation) and oncology (e.g., kinase inhibition).
  • Synthetic Challenges : Scalability of diazepane-containing compounds requires optimization of ring-closure steps to avoid side reactions .
  • Toxicity Considerations : Unlike selenium analogs, the absence of heavy metals may reduce organ toxicity but necessitates evaluation of diazepane metabolism in preclinical models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing derivatives of 1-(4-Methyl-1,4-diazepan-1-yl)-3-phenylpropan-2-amine, and how can reaction yields be optimized?

  • Answer : High-yield synthesis often involves nucleophilic substitution or reductive amination. For example, microwave-assisted reactions in tetrahydrofuran (THF) with 1-methyl-1,4-diazepane and a quinazoline precursor achieved 92% yield for structurally similar compounds . Optimization strategies include:

  • Temperature control : Reactions at 160°C under microwave irradiation enhance reaction rates.
  • Solvent selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
  • Purification : Use of ISCO chromatography ensures >99% purity, as validated by HPLC and mass spectrometry .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of synthesized derivatives?

  • Answer : Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substitution patterns (e.g., chemical shifts for the 4-methyl-1,4-diazepane ring at δ 2.3–3.1 ppm) .
  • HPLC : Retention times (e.g., 0.713–2.570 minutes) and >99% purity thresholds ensure batch consistency .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., [M+H]+^+ at m/z 485–528) validate molecular weights .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to epigenetic targets like G9a histone methyltransferase?

  • Answer : Computational workflows include:

  • Protein preparation : Use the RCSB Protein Data Bank (e.g., G9a/BIX-01294 complex, PDB ID: 3RJW) to refine protein structures, add hydrogens, and optimize H-bond networks .
  • Ligand preparation : Generate 3D conformers and ionization states (pH 7.4) using Schrödinger’s LigPrep .
  • Docking protocols : GLIDE SP/XP scoring in Schrödinger Suite evaluates binding poses and interaction energies (e.g., hydrophobic contacts with Val624 and hydrogen bonds with Asp732) .

Q. What structure-activity relationship (SAR) trends have been observed for modifications to the 4-methyl-1,4-diazepane moiety in enzyme inhibition assays?

  • Answer : Key SAR findings include:

  • Ring size : The 7-membered diazepane ring enhances flexibility, improving fit into G9a’s substrate-binding pocket compared to rigid piperazine analogs .
  • Substituent effects : Adding alkoxy chains (e.g., 4-methoxybutoxy) increases lipophilicity (LogP 0.94–1.48), correlating with improved IC50_{50} values (e.g., 21 nM for G9a inhibition) .
  • Steric hindrance : Bulky groups at the diazepane N-4 position reduce activity due to clashes with Tyr1154 .

Q. How should researchers address discrepancies in reported IC50_{50} values for histone methyltransferase inhibition across studies?

  • Answer : Mitigation strategies include:

  • Assay standardization : Use recombinant G9a (expressed in E. coli BL21(DE3) with IPTG induction) and uniform substrate concentrations (e.g., 10 µM SAM) .
  • Control compounds : Validate assays with known inhibitors (e.g., BIX-01294) to ensure consistency .
  • Data normalization : Report IC50_{50} values relative to vehicle controls and account for batch-to-batch enzyme activity variability .

Methodological Considerations

Q. What experimental designs are recommended for evaluating the pharmacokinetic properties of this compound?

  • Answer : Key steps involve:

  • LogP determination : Experimental LogP (e.g., 0.94 via shake-flask method) predicts membrane permeability .
  • Plasma stability assays : Incubate compound in murine plasma (37°C, pH 7.4) and quantify degradation via LC-MS/MS .
  • CYP450 inhibition screening : Use human liver microsomes to assess metabolic interactions .

Q. How can researchers reconcile conflicting data on the compound’s selectivity between HDAC8 and G9a?

  • Answer : Conduct parallel assays under identical conditions:

  • Enzyme sources : Use purified HDAC8 (from human HEK293 cells) and G9a (from E. coli) to eliminate isoform cross-reactivity .
  • Inhibition profiling : Test at multiple concentrations (0.1–100 µM) and calculate selectivity ratios (e.g., IC50_{50} G9a/IC50_{50} HDAC8) .

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